2-ethyl-2-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methoxybutanoic acid is an organic compound with the molecular formula C7H14O3 It is a branched-chain fatty acid that features both an ethyl and a methoxy group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the esterification of 2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. For instance, the esterification reaction can be conducted in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzymatic reactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism by which 2-ethyl-2-methoxybutanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The presence of the methoxy group can influence its reactivity and interaction with other molecules, potentially affecting pathways related to lipid biosynthesis and degradation .
Comparison with Similar Compounds
2-Ethyl-2-methylbutanoic acid: Similar in structure but lacks the methoxy group.
2-Methylbutanoic acid: A simpler structure with only a methyl group attached to the butanoic acid backbone.
Uniqueness: 2-Ethyl-2-methoxybutanoic acid is unique due to the presence of both an ethyl and a methoxy group, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
161790-43-8 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.